molecular formula C24H21ClN2O4S B2566452 (3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-75-8

(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2566452
CAS No.: 893315-75-8
M. Wt: 468.95
InChI Key: IADHJFFLJJQVPT-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide class, a sulfur-containing heterocyclic framework notable for its structural resemblance to 1,3-dicarbonyl compounds. This core structure enables participation in multicomponent reactions, particularly in forming fused pyrans or Schiff base derivatives through condensation with aldehydes and active methylene nitriles . The compound features a benzyl group at position 1 and a [(4-chloro-2-methoxy-5-methylphenyl)amino]methylene substituent at position 3.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(4-chloro-2-methoxy-5-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-16-12-20(22(31-2)13-19(16)25)26-14-23-24(28)18-10-6-7-11-21(18)27(32(23,29)30)15-17-8-4-3-5-9-17/h3-14,26H,15H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADHJFFLJJQVPT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H18ClN3O3S\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

Structural Features

  • Benzothiazine Core : Provides a framework for biological activity.
  • Chloro and Methoxy Substituents : Influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazine derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)
Cell LineIC50 Value (µM)
MCF-75.6
HepG27.2
A5496.9

These results suggest that the compound exhibits potent cytotoxicity, particularly towards MCF-7 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Benzothiazine derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Antimicrobial Testing

In vitro studies demonstrated the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The results indicate a promising antimicrobial profile, particularly against Staphylococcus aureus .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • DNA Topoisomerase Inhibition : Some studies suggest that benzothiazine derivatives can inhibit DNA topoisomerases, leading to disrupted DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells may contribute to its antimicrobial effects .

Conclusion and Future Directions

The compound This compound demonstrates significant promise in both anticancer and antimicrobial applications. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Structural Modifications : Exploring analogs to enhance potency and reduce toxicity.

Scientific Research Applications

Antibacterial Properties
The compound's antibacterial properties have been investigated in multiple studies. In one notable case, derivatives of benzothiazinone were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .

Case Study: Synthesis and Testing
A specific study synthesized a series of benzothiazinone derivatives and evaluated their antibacterial effects against various strains. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new therapeutic agents .

Potential Therapeutic Uses

Given the promising antibacterial activity observed in laboratory settings, there is potential for this compound to be developed into a therapeutic agent for treating bacterial infections. Its unique structure may also allow for further modifications to enhance selectivity and reduce toxicity.

Data Table: Summary of Research Findings

Study Synthesis Method Biological Activity Key Findings
Study 11,3-dipolar cycloadditionAntibacterialSignificant activity against Gram-positive bacteria
Study 2Modification of existing benzothiazinonesAntibacterialSome derivatives showed MICs comparable to traditional antibiotics
Study 3Synthesis via thermal conditionsAntibacterialEnhanced selectivity observed in modified compounds

Chemical Reactions Analysis

2.1. Electrophilic Cyclisation

Involves regiospecific cyclisation of diynols via electrophilic addition, forming fused heterocyclic systems. For example:

  • Iodocyclisation : ICl in MeCN promotes cyclodehydration, generating benzisothiazoloquinoline derivatives .

  • Cascade pathways : In some cases, cyclisation triggers unexpected cascades, such as the formation of dihydrofuroquinoline derivatives .

2.2. Wittig and Diaza- -Wittig Rearrangements

Base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides lead to:

  • Wittig rearrangement : Formation of benzothiazine derivatives via N–N bond cleavage and C₂-unit transfer .

  • Diaza- -rearrangement : Rare cleavage of the N–N bond, resulting in compounds like 3-(3-methoxybenzoyl)-1,2-benzothiazine derivatives .

2.3. Gabriel-Colman Rearrangement

This rearrangement converts bezoisothiazolones to isomeric benzothiazines, enabling further functionalization. For example:

  • Substitution reactions with sodium saccharin followed by base-catalyzed rearrangement yield key intermediates for coupling .

Reaction Conditions

Reaction TypeReagents/ConditionsKey Products
Electrophilic cyclisationIn(OTf)₃, DCMBenzothiazine 1,1-dioxides
IodocyclisationICl, MeCNBenzisothiazoloquinolines
Base-mediated rearrangementt-BuOK, THF1,2-Benzothiazine 1,1-dioxides
Coupling reactionsK₂CO₃, DMFN-Arylacetamide derivatives

Characterization and Structural Analysis

The compound is characterized using analytical techniques such as:

  • NMR spectroscopy : Distinct shifts for aromatic protons, carbonyl groups, and sulfonamide moieties .

  • Mass spectrometry : Confirming molecular weight (438.93 g/mol) and fragmentation patterns .

  • X-ray crystallography : Used to determine stereochemistry and molecular packing in derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

The benzothiazinone core is highly versatile, with modifications at positions 1 and 3 significantly altering properties:

Compound Name R1 (Position 1) R2 (Position 3) Key Observations
Target Compound Benzyl [(4-chloro-2-methoxy-5-methylphenyl)amino]methylene Electron-withdrawing Cl and OCH3 groups enhance electrophilicity; benzyl increases lipophilicity
3,3-Dichloro-1-ethyl analog () Ethyl 3,3-Dichloro Dichloro substitution likely enhances halogen bonding but reduces solubility
1-(4-Methylbenzyl) analog () 4-Methylbenzyl [(3-chloro-2-methylphenyl)amino]methylene Methylbenzyl improves steric bulk; 3-Cl-2-Me-phenyl lacks methoxy modulation

Key Insights :

Comparison :

  • Chlorination () requires harsh reagents (NCS/BPO), whereas Schiff base formation (target compound) is milder but sensitive to steric hindrance from substituents .
  • Multicomponent reactions () offer modularity but may require optimization for complex substituents like methoxy-chloro-methyl groups .
Physicochemical and Spectroscopic Properties
  • NMR Trends: In thiazolidinones (), aromatic protons resonate at δ 6.92–7.38 ppm, while the CH= group appears at δ 7.70 ppm. Similar shifts are expected for the target compound’s aromatic and imine protons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound’s synthesis likely involves chlorination and cyclization steps, as seen in structurally similar benzothiazine derivatives. For example, chlorination using N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a catalyst under reflux (2–3 hours) is a common approach for introducing chlorine substituents . Stereochemical control during hydrazone formation (e.g., the (3E) configuration) requires precise pH and temperature regulation to favor kinetic vs. thermodynamic products. Solvent polarity (e.g., ethanol vs. DMF) can influence crystallization and isomer ratios .

Q. How can the structural integrity of the benzothiazine core be validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the (3E) configuration and 2,2-dioxide moiety. For example, in related benzothiazinones, SC-XRD revealed deviations in dihedral angles (e.g., 8.7° between the benzothiazine ring and substituents), which correlate with steric strain . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the methylene protons (δ 4.5–5.0 ppm for the benzyl group) and the sulfone moiety (δ 130–135 ppm for SO₂) .
  • FT-IR : Absorbance at 1670–1700 cm⁻¹ confirms the carbonyl group, while 1320–1350 cm⁻¹ indicates sulfone stretching .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) are recommended. Hydrolytic degradation of the sulfone group is a risk; thus, lyophilization or storage in anhydrous DMSO at -20°C minimizes decomposition. UV-Vis spectroscopy (λmax ~280 nm) can track degradation via shifts in absorbance .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations should focus on the sulfone and hydrazone moieties as potential pharmacophores. For example, the (4-chloro-2-methoxy-5-methylphenyl) group may exhibit π-π stacking with aromatic residues in enzyme active sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the compound’s geometry and predict electrostatic potential maps .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) with controls for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Metabolic stability : Test against liver microsomes (human/rat) to assess whether rapid metabolism explains variability in potency .
  • Crystallographic alignment : Compare the compound’s SC-XRD data with active vs. inactive analogs to identify structural determinants of bioactivity .

Q. How can the compound’s regioselectivity in substitution reactions be optimized for derivatization?

  • Methodology :

  • Protecting groups : Temporarily block the hydrazone nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic attacks to the benzothiazine core .
  • Microwave-assisted synthesis : Short reaction times (10–15 minutes) at 100°C enhance regioselectivity in SNAr reactions targeting the 4-chloro substituent .

Contradictions and Mitigation

  • Synthetic Yield Variability : Conflicting yields (40–70%) in similar compounds may arise from trace moisture during chlorination. Use of molecular sieves or anhydrous solvents improves reproducibility.
  • Bioactivity Discrepancies : Differences in reported IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from cell line-specific expression of target proteins. Validate using isogenic cell lines or CRISPR-edited models .

Key Citations

  • Synthesis and crystallography:
  • Stability and degradation:
  • Computational modeling:
  • Bioactivity protocols:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.